molecular formula C8H13NO2 B8587248 (2-Oxo-azepan-1-yl)acetaldehyde

(2-Oxo-azepan-1-yl)acetaldehyde

Cat. No.: B8587248
M. Wt: 155.19 g/mol
InChI Key: QUKUKIRIJHOOCB-UHFFFAOYSA-N
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Description

(2-Oxo-azepan-1-yl)acetaldehyde is a specialized organic compound featuring a seven-membered azepane ring with a ketone group at the 2-position and an acetaldehyde moiety (-CH₂CHO) attached to the nitrogen atom. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The compound combines the reactivity of an aldehyde group with the structural rigidity of a cyclic lactam (azepanone), making it of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(2-oxoazepan-1-yl)acetaldehyde

InChI

InChI=1S/C8H13NO2/c10-7-6-9-5-3-1-2-4-8(9)11/h7H,1-6H2

InChI Key

QUKUKIRIJHOOCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aldehyde Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(2-Oxo-azepan-1-yl)acetaldehyde C₇H₁₁NO₂ 157.17 Aldehyde, cyclic ketone Seven-membered lactam ring + aldehyde
Acetaldehyde C₂H₄O 44.05 Aldehyde Simplest aldehyde (CH₃CHO)
2-(2-Chlorophenyl)acetaldehyde C₈H₇ClO 154.59 Aldehyde, aryl chloride Aromatic ring with Cl substituent
(2-Oxo-azepan-1-yl)-acetic acid C₈H₁₃NO₃ 171.20 Carboxylic acid, cyclic ketone Azepanone + acetic acid moiety

Key Observations :

  • The seven-membered lactam ring in this compound introduces steric hindrance and polarizability, distinguishing it from simpler aldehydes like acetaldehyde .
  • Compared to aromatic analogs (e.g., 2-(2-chlorophenyl)acetaldehyde), the absence of an aromatic ring reduces conjugation effects but enhances solubility in polar solvents .

Physicochemical Properties

Boiling Points and Chromatographic Behavior

  • Acetaldehyde has a low boiling point (20.2°C) due to its small size and lack of strong intermolecular forces. In contrast, this compound likely has a significantly higher boiling point due to its larger molecular weight and hydrogen-bonding capacity (amide and aldehyde groups) .
  • In gas chromatography (GC), retention times are influenced by boiling points and polarity. For example, 2-chloro-2-phenylacetaldehyde (boiling point ~210–215°C) elutes earlier than its structural isomers due to lower molecular weight, suggesting that this compound would exhibit longer retention times than acetaldehyde but shorter than bulkier aromatic aldehydes .

Reactivity and Stability

  • Cyclic Lactam Influence: The 2-oxoazepane ring stabilizes the compound via intramolecular hydrogen bonding, reducing its volatility compared to non-cyclic aldehydes. This stability is comparable to that of pyrrolidone derivatives but less pronounced than in fully aromatic systems .

Research Findings and Challenges

  • Environmental Correlations : Oxygenated volatile organic compounds (VOCs) like acetaldehyde and acetone exhibit poor predictive correlations (R² < 0.35) in marine environments, suggesting that this compound’s environmental behavior may also be complex and source-dependent .
  • Analytical Challenges : Structural isomers (e.g., chlorophenylacetaldehydes) require high-resolution GC-MS for differentiation, implying similar challenges in characterizing this compound .
  • Data Gaps : Direct experimental data on the compound’s toxicity, solubility, and stability are scarce, necessitating further studies to validate inferred properties .

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